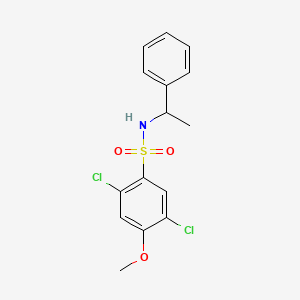![molecular formula C13H22N2OS B2428170 N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide CAS No. 1445136-35-5](/img/structure/B2428170.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Typically, a description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide information about the functional groups present in the compound.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also important considerations.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its stability under different conditions, and any catalytic activity it may have.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties (UV-Vis, IR, NMR, etc.).Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This involves predicting or proposing future research directions. This could include potential applications of the compound, modifications to improve its properties, or further studies to better understand its behavior.
I hope this general approach helps you in your study of “N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide”. If you have any specific questions about these topics, feel free to ask!
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3-methylbutan-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-9(2)10(3)17-7-12(16)15-13(4,8-14)11-5-6-11/h9-11H,5-7H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZQSTRTGJQOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)SCC(=O)NC(C)(C#N)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2428088.png)
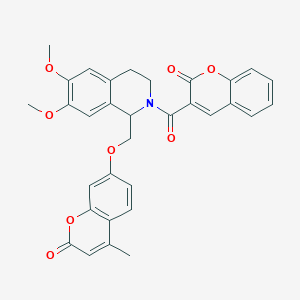
![7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2428092.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2428095.png)

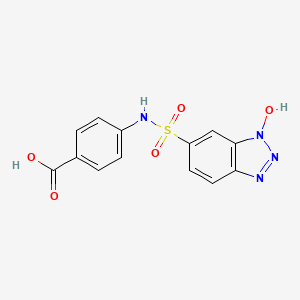
![4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2428100.png)
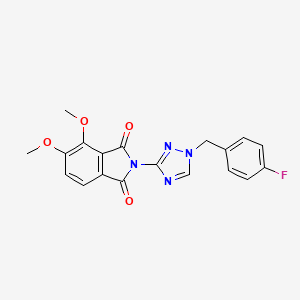
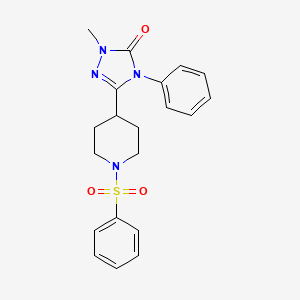
![4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428103.png)
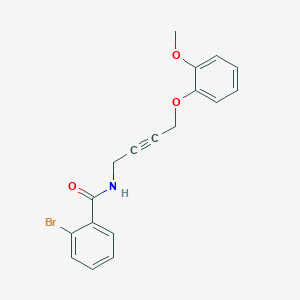
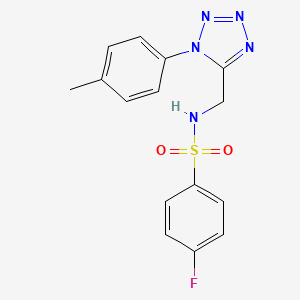
![(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2428107.png)
